2-chloro-N-[(2-fluorophenyl)methyl]propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXAYYLFTCRYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Amide Functionality in Synthetic Organic Chemistry
The amide bond is a cornerstone of organic and medicinal chemistry, recognized for its widespread presence in pharmaceuticals, natural products, and biologically active compounds. pulsus.com Its formation is one of the most critical transformations in organic synthesis. pulsus.com Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. solubilityofthings.com This functional group is integral to the structure of peptides and proteins, highlighting its biological significance.
Traditionally, the synthesis of amides involves the reaction of activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, with amines. pulsus.com Alternative methods include the use of coupling reagents to facilitate the direct union of carboxylic acids and amines. pulsus.com However, these classical approaches often suffer from low atom economy and the generation of significant waste. pulsus.com Consequently, a major focus in green chemistry has been the development of more efficient and sustainable methods for amide bond formation. pulsus.com Catalytic transformations, often employing transition metals, have emerged as promising, more atom-economical alternatives. pulsus.com The Beckmann rearrangement, which converts an oxime to an amide, represents another important synthetic route. researchgate.net The inherent stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a crucial linker in molecular design and a key component in the synthesis of complex organic molecules. solubilityofthings.com
Significance of Halogenated Phenylpropanamide Scaffolds in Molecular Design
The incorporation of halogens, such as chlorine and fluorine, into organic scaffolds is a well-established strategy in medicinal chemistry and materials science. Halogenated phenylpropanamide scaffolds, which form the core of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide, are of particular interest due to the unique properties conferred by the halogen substituents. The presence of a chloro group can influence a compound's electronic properties and reactivity. cymitquimica.com Similarly, the fluorobenzyl group may enhance lipophilicity, which can be a critical factor in the biological activity of a molecule. cymitquimica.com
A key aspect of halogenation in molecular design is the potential for halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction is directional and has gained recognition as a valuable tool in drug discovery for modulating protein-ligand binding. nih.govnih.gov The strength and nature of a halogen bond are dependent on the scaffold to which the halogen is attached. nih.gov Computational studies are often employed to explore the applicability of halogen bonds in molecular design and to understand how different scaffolds can tune the strength of these interactions. nih.gov The strategic placement of halogens on a phenylpropanamide backbone can therefore be used to fine-tune the molecule's intermolecular interactions and, potentially, its biological target engagement.
Overview of Academic Research Trends Pertaining to Similar Chemical Entities
Established Synthetic Routes for this compound
The traditional synthesis of this compound is centered around the formation of the amide bond between a 2-chloropropanoyl moiety and a (2-fluorophenyl)methylamine moiety. The key steps in this process can be approached in several ways.
Amide Bond Formation Strategies
The creation of the amide linkage is a critical step in the synthesis of this compound. This can be achieved through several established methods, primarily involving the reaction of a carboxylic acid or its derivative with an amine.
One common approach is the direct coupling of 2-chloropropanoic acid with (2-fluorophenyl)methanamine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate this reaction by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Alternatively, a more reactive acylating agent can be employed. 2-chloropropanoic acid can be converted to the more electrophilic 2-chloropropanoyl chloride, typically by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with (2-fluorophenyl)methanamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to form the desired amide. This method is often favored due to the high reactivity of acid chlorides, which can lead to high yields of the final product.
Another strategy involves the in-situ generation of activating agents. For example, phosphonium (B103445) salts can be generated in the reaction mixture to facilitate the amidation of carboxylic acids.
The choice of method often depends on factors such as the desired yield, purity requirements, and the scale of the synthesis.
Table 1: Comparison of Amide Bond Formation Strategies
| Strategy | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Coupling Agent Mediated | 2-chloropropanoic acid, (2-fluorophenyl)methanamine, DCC | Milder reaction conditions. | Byproducts can be difficult to remove. |
| Acid Chloride Route | 2-chloropropanoyl chloride, (2-fluorophenyl)methanamine, Base | High reactivity and often high yields. | Requires an extra step to prepare the acid chloride; harsh reagents like SOCl₂ may be used. |
| In-situ Activation | 2-chloropropanoic acid, (2-fluorophenyl)methanamine, Phosphonium salt precursors | Avoids isolation of highly reactive intermediates. | May require specific catalysts and conditions. |
Regioselective Chlorination Approaches
The introduction of the chlorine atom at the second position of the propanamide backbone is a key structural feature. While direct regioselective chlorination of a pre-formed N-[(2-fluorophenyl)methyl]propanamide could be considered, the more common and controlled method involves the use of a chlorinated precursor.
The primary strategy is to start with 2-chloropropanoic acid or its derivatives, such as 2-chloropropanoyl chloride. This ensures that the chlorine atom is correctly positioned from the outset of the synthesis. These starting materials are commercially available or can be synthesized through established methods. For instance, α-chlorination of propionyl chloride can be achieved using various chlorinating agents.
Direct chlorination of N-benzylpropanamide derivatives at the α-position is challenging and can lead to a mixture of products. Therefore, building the molecule from a pre-chlorinated fragment is the preferred and more regioselective approach.
Fluorophenyl Moiety Introduction Techniques
One of the most common methods for preparing (2-fluorophenyl)methanamine is the reduction of 2-fluorobenzonitrile. evitachem.comgoogle.com This transformation can be achieved using various reducing agents, such as lithium aluminium hydride or through catalytic hydrogenation in the presence of a suitable catalyst like Raney nickel. google.com
Another viable route is the reductive amination of 2-fluorobenzaldehyde (B47322). google.com In this process, 2-fluorobenzaldehyde is reacted with ammonia (B1221849) in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen gas with a catalyst, to form the corresponding amine. ias.ac.inresearchgate.net This one-pot reaction provides a direct pathway to (2-fluorophenyl)methanamine.
The choice of method for synthesizing (2-fluorophenyl)methanamine will depend on the availability of starting materials and the desired scale of the reaction.
Advanced Synthetic Methodologies and Process Optimization
In addition to the established routes, modern synthetic chemistry offers more advanced and efficient methods for the preparation of this compound and its derivatives. These methods often focus on stereoselectivity and sustainability.
Asymmetric and Enantioselective Synthesis of Chiral Propanamide Derivatives
Since the chlorine atom in this compound is attached to a stereocenter, it is possible to synthesize enantiomerically pure forms of the compound. This is of particular importance in the development of pharmaceuticals, where one enantiomer may have the desired biological activity while the other may be inactive or even harmful.
One approach to achieving enantioselectivity is to start with a chiral precursor. For example, (S)-2-chloropropionic acid can be used as the starting material. Coupling this enantiomerically pure acid with (2-fluorophenyl)methanamine will yield the corresponding (S)-2-chloro-N-[(2-fluorophenyl)methyl]propanamide. Optically active 2-chloropropionyl chloride can also be prepared from readily available chiral starting materials like L-lactic acid.
More advanced methods involve the use of chiral catalysts to induce enantioselectivity. For instance, asymmetric α-chlorination of a suitable propanamide precursor could be achieved using a chiral catalyst in conjunction with a chlorinating agent like N-chlorosuccinimide (NCS). thieme-connect.com Additionally, recent research has explored photoenzymatic methods for the asymmetric synthesis of α-chloroamides, offering a highly enantioselective route to such compounds.
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. These principles can be applied to the synthesis of this compound in several ways.
One area of focus is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric coupling reagents, which generate significant waste. For example, enzymatic catalysis, using enzymes such as Candida antarctica lipase (B570770) B, can facilitate the direct amidation of carboxylic acids and amines under mild conditions.
Another green approach involves the use of more sustainable starting materials and reaction conditions. For instance, recent research has demonstrated the synthesis of amides from alcohols using a Covalent Organic Framework (COF) based photocatalyst, which offers a more environmentally benign alternative to traditional methods. Furthermore, exploring N-alkylation of amides with alcohols represents an atom-economical approach to forming the C-N bond. The use of greener solvents and the development of processes that minimize energy consumption are also key aspects of applying green chemistry principles to the synthesis of this compound.
Application of Sustainable Catalytic Systems (e.g., Biocatalysis, Heterogeneous Catalysis)
The use of sustainable catalysts offers significant advantages by providing high selectivity under mild reaction conditions, thereby reducing waste and energy consumption. mdpi.com
Biocatalysis: Enzymes are highly specific and efficient catalysts for a wide range of chemical transformations, including amide bond formation. mdpi.com For the synthesis of this compound, enzymes such as lipases or engineered acyltransferases could be employed. Biocatalysis can offer superior regio-, stereo-, and enantioselectivity, which is particularly crucial for producing enantiomerically pure chiral compounds. mdpi.comnih.gov The reaction would typically proceed in an aqueous or biphasic system under mild temperature and pH conditions, significantly reducing the environmental impact compared to traditional chemical methods. For instance, an immobilized lipase could catalyze the direct amidation of 2-chloropropanoic acid or its ester with (2-fluorophenyl)methanamine.
Heterogeneous Catalysis: While less common for amidation than biocatalysis, solid-supported catalysts present advantages in terms of easy separation and reusability. Acidic or basic solid catalysts, such as zeolites or functionalized resins, could potentially facilitate the amidation reaction, particularly in solvent-free or high-concentration conditions, driving the reaction towards completion by removing byproducts.
Exploration of Alternative Solvents and Solvent-Free Reaction Conditions
The selection of a reaction solvent has a profound impact on the sustainability of a chemical process. Traditional dipolar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are effective but face increasing restrictions due to their toxicity. nih.gov Research into greener alternatives is a priority.
Alternative Solvents: For the synthesis of this compound, several greener solvents could replace traditional ones. These include bio-derived solvents like Cyrene™ (dihydrolevoglucosenone), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), as well as carbonates like propylene (B89431) carbonate. nih.govacsgcipr.org The choice of solvent depends on factors like reactant solubility, reaction temperature, and compatibility with the chosen catalytic system.
Below is a table comparing properties of conventional and green solvents potentially applicable to the synthesis.
| Solvent | Type | Boiling Point (°C) | Source | Key Considerations |
| DMF | Conventional (Dipolar Aprotic) | 153 | Petrochemical | Reproductive toxicity |
| NMP | Conventional (Dipolar Aprotic) | 202 | Petrochemical | Reproductive toxicity |
| Cyrene™ | Green (Dipolar Aprotic) | 227 | Biomass (Cellulose) | Biodegradable, high boiling point |
| 2-MeTHF | Green (Ether) | 80 | Biomass (Sugars) | Lower boiling point, forms peroxides |
| CPME | Green (Ether) | 106 | Petrochemical | High boiling point, stable to acids/bases |
| Propylene Carbonate | Green (Carbonate) | 242 | Propylene Oxide + CO2 | High boiling point, low toxicity |
Solvent-Free Conditions: Conducting reactions without a solvent (neat) or in a melt phase represents an ideal green chemistry scenario. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of the acid chloride (2-chloropropanoyl chloride) and the amine ((2-fluorophenyl)methanamine), possibly with a solid-supported catalyst, to initiate the reaction. This minimizes waste and simplifies product purification.
Implementation of Continuous Flow Chemistry and Microwave-Assisted Synthesis
Modern synthesis techniques like continuous flow chemistry and microwave-assisted synthesis offer significant improvements in efficiency, safety, and scalability over traditional batch processing. mdpi.comsphinxsai.com
Continuous Flow Chemistry: In a flow process, reactants are continuously pumped through a reactor where they mix and react. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. tue.nl For the synthesis of this compound, a two-stage flow system could be envisioned: the first reactor would generate 2-chloropropanoyl chloride from 2-chloropropanoic acid, which would then immediately mix with a stream of (2-fluorophenyl)methanamine in a second reactor to form the final product. tue.nl This approach is particularly advantageous for handling reactive intermediates and improving the safety of exothermic reactions.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. sphinxsai.com Amide synthesis, which can be slow under conventional heating, often sees a significant reduction in reaction time, from hours to minutes. researchgate.net The microwave-assisted synthesis of this compound would involve placing the reactants (and a suitable solvent or catalyst) in a microwave reactor, leading to rapid product formation and potentially higher yields compared to conventional methods. derpharmachemica.comnih.gov
| Method | Typical Reaction Time | Yield | Advantages |
| Conventional Heating | Hours | Moderate to Good | Standard laboratory equipment |
| Microwave-Assisted | Minutes | Good to Excellent | Speed, efficiency, higher yields |
| Continuous Flow | Seconds to Minutes | Good to Excellent | Scalability, safety, process control |
Mechanistic Investigations of Reaction Pathways
Understanding the underlying mechanism of a reaction is fundamental to its optimization and control. For the synthesis of this compound, this involves studying the kinetics, intermediates, and stereochemical outcomes of the core amidation and halogenation steps.
Kinetic Studies of Amidation and Halogenation Reactions
Amidation Kinetics: The formation of the amide bond between an acyl chloride and an amine is typically a rapid, second-order reaction. The rate is dependent on the concentration of both reactants and is influenced by the nucleophilicity of the amine and the electrophilicity of the acyl chloride. The fluorine substituent on the phenyl ring of (2-fluorophenyl)methanamine has an electron-withdrawing effect, which slightly decreases the nucleophilicity of the amine compared to its non-fluorinated analog, potentially affecting the reaction rate.
Halogenation Kinetics: The "2-chloro" moiety is a key structural feature. Kinetic studies on the chlorination of related amides show that the reaction rates are influenced by factors such as pH and the electronic properties of substituents on the amide structure. nih.gov For instance, the reaction between an N-unsubstituted propanamide and a chlorinating agent like hypochlorous acid would have its rate constant determined by the electron density around the amide nitrogen. nih.gov Apparent second-order rate constants for the reactions of various amides with chlorine at pH 8 are in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. nih.gov
Transition State Analysis and Reaction Intermediate Characterization
The synthesis of this compound from 2-chloropropanoic acid proceeds through a key reactive intermediate: 2-chloropropanoyl chloride.
Reaction Intermediate Characterization: Acyl chlorides are highly reactive and sensitive to moisture, making their characterization challenging. americanpharmaceuticalreview.com Analytical techniques for such intermediates often involve in-situ monitoring (e.g., with IR spectroscopy) or derivatization. americanpharmaceuticalreview.com For example, the acyl chloride intermediate can be reacted with an alcohol to form a stable ester, which can then be readily analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm its formation and purity before the subsequent amidation step. americanpharmaceuticalreview.com
Transition State Analysis: The amidation reaction proceeds through a tetrahedral transition state. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model this transition state. Such analyses provide insights into the reaction's energy barrier (activation energy) and can help rationalize the observed reactivity and selectivity. By modeling the transition state, chemists can predict how changes in substituents or reaction conditions will affect the reaction outcome.
Stereoselectivity Control and Chiral Induction Mechanisms
The this compound molecule possesses a chiral center at the second carbon of the propanamide chain (the carbon atom bonded to the chlorine). Therefore, it can exist as two enantiomers. Controlling the stereochemical outcome of the synthesis to produce a single enantiomer is often critical in pharmaceutical chemistry.
Stereoselectivity Control: Achieving stereoselectivity requires the use of chiral reagents, catalysts, or auxiliaries. In the synthesis of this compound, a stereoselective approach could involve:
Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as (R)- or (S)-2-chloropropanoic acid.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other during the chlorination or amidation step.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction, which is then removed in a later step.
Chiral Induction Mechanisms: The mechanism of chiral induction involves the formation of diastereomeric transition states that have different energy levels. chemrxiv.org The catalyst or auxiliary creates a chiral environment around the reacting molecules, making it sterically or electronically more favorable for the reaction to proceed through one of these transition states, leading to an excess of one enantiomeric product. chemrxiv.org Understanding these interactions through conformational analysis and computational modeling is crucial for designing effective stereoselective syntheses. chemrxiv.org
Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in a molecule and their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The amide group would show a prominent N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the secondary amide (Amide I band) is anticipated to appear as a strong absorption between 1630 and 1680 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1520-1570 cm⁻¹.
Vibrations associated with the aromatic ring are also expected. The C-H stretching vibrations of the fluorophenyl group would likely be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The presence of the fluorine substituent on the phenyl ring would give rise to a C-F stretching band, which is generally strong and found in the 1000-1400 cm⁻¹ range. The C-Cl stretching vibration from the chloropropanamide moiety is expected in the 600-800 cm⁻¹ region.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3350 | N-H Stretch | Amide |
| ~3050 | Aromatic C-H Stretch | Phenyl Ring |
| ~2950 | Aliphatic C-H Stretch | Propanamide Chain |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1450-1600 | C=C Stretch | Phenyl Ring |
| ~1250 | C-F Stretch | Fluoro-Substituent |
| ~750 | C-Cl Stretch | Chloro-Substituent |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in IR, non-polar bonds and symmetric vibrations often result in strong Raman scattering. The aromatic C=C ring stretching vibrations are typically prominent in the Raman spectrum. The symmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups would also be observable. The C-Cl and C-F bonds are also expected to produce characteristic signals.
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3060 | Aromatic C-H Stretch | Phenyl Ring |
| ~2940 | Aliphatic C-H Stretch | Propanamide Chain |
| ~1610 | Aromatic C=C Stretch | Phenyl Ring |
| ~1000 | Aromatic Ring Breathing | Phenyl Ring |
| ~750 | C-Cl Stretch | Chloro-Substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the unambiguous structural assignment of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms. The amide proton (N-H) is expected to appear as a broad singlet or a triplet (if coupled to the adjacent CH₂) in the downfield region, typically between 6.0 and 8.5 ppm. The protons on the fluorophenyl ring would appear in the aromatic region (7.0-7.5 ppm), with their splitting patterns and chemical shifts influenced by the fluorine substituent. The methylene protons (CH₂) adjacent to the nitrogen are expected to show a doublet around 4.5 ppm, coupled to the amide proton. The methine proton (CH) adjacent to the chlorine atom would likely be a quartet around 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons (CH₃) would appear as a doublet in the upfield region, around 1.5-2.0 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.0-7.5 | Multiplet | Aromatic Protons (C₆H₄F) |
| ~6.5-8.0 | Triplet/Broad Singlet | Amide Proton (NH) |
| ~4.5 | Doublet | Methylene Protons (NCH₂) |
| ~4.2 | Quartet | Methine Proton (CHCl) |
| ~1.7 | Doublet | Methyl Protons (CH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal, around 170 ppm. The carbons of the fluorophenyl ring would appear in the 110-165 ppm range, with the carbon directly attached to the fluorine showing a large C-F coupling constant. The methylene carbon (NCH₂) is expected around 40-50 ppm. The methine carbon (CHCl) would be in a similar region, around 50-60 ppm, and the methyl carbon (CH₃) would be the most upfield signal, around 15-25 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | Carbonyl Carbon (C=O) |
| ~110-165 | Aromatic Carbons (C₆H₄F) |
| ~55 | Methine Carbon (CHCl) |
| ~45 | Methylene Carbon (NCH₂) |
| ~20 | Methyl Carbon (CH₃) |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments from 1D NMR and establish the complete molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the amide proton and the methylene protons, and between the methine proton and the methyl protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., the methylene proton signal to the methylene carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity across the amide bond, for example, by showing a correlation from the methylene protons to the carbonyl carbon. It would also confirm the attachment of the propanamide group to the fluorophenylmethyl moiety.
Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous characterization of the molecular structure of this compound can be achieved.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) of this compound confirms its molecular identity. The mass spectrum available in the NIST WebBook database displays a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₉H₉ClFNO, and a molecular weight of approximately 201.63 g/mol . nist.gov The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion, with a smaller [M+2]⁺ peak due to the ³⁷Cl isotope. docbrown.info
The fragmentation pattern in EI-MS is crucial for structural elucidation. For this compound, the fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways for amides typically involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgdocbrown.info
Expected primary fragmentation patterns would include:
α-cleavage: Scission of the C-C bond adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.
Amide bond cleavage: Cleavage of the C-N bond, which can result in fragments corresponding to the acyl and the amine moieties of the molecule.
Loss of Chlorine: The chloro-substituent can be lost as a radical, leading to a significant fragment ion.
Analysis of the fragmentation of related propanamides suggests that a major fragment could arise from the loss of the chloropropyl group or the fluorobenzyl group. docbrown.info The relative abundance of these fragments provides insight into the stability of the resulting ions.
Table 1: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 201/203 | [C₉H₉ClFNO]⁺ | Molecular Ion |
| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation |
| 92 | [C₂H₃ClO]⁺ | Chloropropanoyl cation |
Note: This table is predictive and based on general fragmentation principles for similar compounds.
While standard EI-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) offers the determination of the exact mass of the molecular ion and its fragments with high precision. This allows for the unambiguous determination of the elemental composition of each ion.
For this compound, HRMS would be able to distinguish its molecular formula, C₉H₉ClFNO, from other potential formulas with the same nominal mass. The high mass accuracy, typically in the parts-per-million (ppm) range, is a powerful tool for confirming the identity of the compound and its fragments, lending a higher degree of confidence to the structural assignments made from the fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring and the amide group. The primary electronic transitions anticipated are:
π → π* transitions: These transitions, typically occurring at shorter wavelengths (higher energy), are associated with the aromatic system of the 2-fluorophenyl ring. The substitution on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted benzene.
n → π* transitions: The amide carbonyl group possesses non-bonding electrons (n) which can be excited to an anti-bonding π* orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.
Due to the presence of the aromatic ring and the amide chromophore, it is likely that the UV-Vis spectrum would exhibit absorption maxima in the range of 200-300 nm. The exact positions and intensities of these bands would be influenced by the solvent polarity.
X-ray Crystallography for Precise Solid-State Structure Determination
The conformation of this compound in the crystalline state would be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. Key conformational features to consider are the torsion angles around the single bonds.
Table 2: Predicted Key Torsion Angles in this compound
| Torsion Angle | Description | Predicted Value Range (°) |
|---|---|---|
| O=C-N-C | Amide bond planarity | ~180 (trans) or ~0 (cis) |
| C(aromatic)-C(aromatic)-C(benzyl)-N | Orientation of benzyl (B1604629) group | Variable, influenced by packing |
Note: These are predicted ranges based on structurally analogous molecules.
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The presence of a secondary amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making N-H···O=C hydrogen bonds a highly probable and dominant feature in the crystal packing. nih.govunife.it These interactions often lead to the formation of one-dimensional chains or two-dimensional sheets.
In addition to conventional hydrogen bonding, the presence of chlorine and fluorine atoms introduces the possibility of weaker intermolecular interactions:
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the carbonyl group in a neighboring molecule (C-Cl···O). researchgate.net
Weak Hydrogen Bonds: The aromatic C-H groups and the aliphatic C-H groups can also participate in weak C-H···O and C-H···F hydrogen bonds, further stabilizing the crystal lattice. mdpi.com
The interplay of these various intermolecular forces would ultimately define the three-dimensional supramolecular architecture of this compound in the solid state.
Crystal Packing Arrangements and Supramolecular Assembly
There is no published crystallographic data detailing the crystal packing and supramolecular assembly of this compound. Information regarding intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, which govern the three-dimensional arrangement of molecules in the solid state, remains undetermined.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and the prediction of chemical behavior. These ab initio methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can efficiently find the geometry that corresponds to the lowest energy state on the potential energy surface.
A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform the calculations. jst.org.injst.org.in This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For the analogous compound 2-chloro-N-(p-tolyl)propanamide, DFT calculations have provided such optimized parameters, which are crucial for understanding its structural arrangement. jst.org.in Similar calculations for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide would reveal how the substitution of a methyl group with a fluorophenylmethyl group influences the molecule's geometry.
Table 1: Representative Optimized Geometric Parameters (Analogous Compound) This table shows calculated geometric parameters for the analogous compound 2-chloro-N-(p-tolyl)propanamide, as determined by DFT calculations. The data illustrates the type of structural information obtained from such a study.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | ~1.23 Å |
| N-C (amide) | ~1.35 Å | |
| C-Cl | ~1.80 Å | |
| Bond Angle | O=C-N | ~123° |
| C-N-C | ~125° | |
| Dihedral Angle | C-C-N-C | ~179° |
Note: Data is illustrative and based on published values for the analogous compound 2-chloro-N-(p-tolyl)propanamide. jst.org.inresearchgate.net
Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which further quantify the molecule's reactivity. jst.org.innih.gov
In a study of 2-chloro-N-(p-tolyl)propanamide, these electronic properties were calculated using the DFT/B3LYP method. jst.org.injst.org.in The analysis provided insights into the molecule's electronic behavior and potential for chemical reactions.
Table 2: Calculated Electronic Properties (Analogous Compound) This data table presents electronic properties for the analogous compound 2-chloro-N-(p-tolyl)propanamide, derived from HOMO and LUMO energies.
| Property | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 eV |
| HOMO-LUMO Energy Gap | ΔE | 6.3 eV |
| Chemical Potential | µ | -3.65 eV |
| Global Hardness | η | 3.15 eV |
| Global Softness | S | 0.158 eV-1 |
| Electrophilicity Index | ω | 2.11 eV |
Note: Data is illustrative and based on published values for the analogous compound 2-chloro-N-(p-tolyl)propanamide. jst.org.in
Computational methods, particularly DFT, can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes (e.g., stretching, bending, and twisting) to the observed spectral bands.
The vibrational analysis for a molecule like this compound would be performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). jst.org.in Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by a factor to improve agreement with experimental data. A detailed study on 2-chloro-N-(p-tolyl)propanamide performed a vibrational analysis, allowing for the assignment of prominent modes such as the C=O stretching, N-H bending, and C-Cl stretching vibrations. jst.org.in
An NBO analysis of this compound would identify key donor-acceptor interactions, such as those between the lone pairs of the oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds. The stabilization energy (E(2)) associated with these interactions quantifies their contribution to the molecule's stability. Such analysis helps in understanding the nature of intramolecular bonding and the distribution of electron density. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
The MEP surface is color-coded: regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, identifying it as a primary site for electrophilic interaction. The hydrogen atom of the N-H group would likely exhibit a positive potential, making it a potential site for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the explicit inclusion of solvent effects.
For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and frequently adopted shapes in a solution. This is crucial for understanding how the molecule might interact with biological targets or other molecules in a realistic environment. Furthermore, by simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent influences the molecule's structure and dynamics, providing a more accurate representation of its behavior in solution. nih.govchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that correlate the structural or property-based features of a molecule with its biological activity or physicochemical properties, respectively. For a compound like this compound, QSAR and QSPR studies would be instrumental in predicting its behavior and guiding the synthesis of more potent or selective analogs.
The development of a robust QSAR or QSPR model for a series of compounds including this compound would typically involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as follows:
Constitutional descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of bonds, and counts of specific atom types or functional groups.
Topological descriptors: These two-dimensional descriptors encode information about the connectivity of atoms within the molecule, such as branching patterns and shape.
Geometrical descriptors: These three-dimensional descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO), partial charges, and dipole moments.
Once these descriptors are calculated for a training set of molecules with known activities or properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are employed to build a mathematical model that can predict the activity or property of new, untested compounds like this compound.
The predictive power of these models is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. While specific QSAR/QSPR studies on this compound are not yet prevalent in the literature, the principles of these methods are well-established and would be a valuable tool in its further investigation.
Molecular Docking Studies on Academic Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme.
Ligand-Protein Binding Mode Prediction (e.g., Enzyme Active Sites, Receptor Pockets)
The prediction of the binding mode of this compound within a protein's active site is a critical step in understanding its potential mechanism of action. This process involves several key steps:
Preparation of the Protein Structure: A high-resolution three-dimensional structure of the target protein is obtained, usually from a crystallographic or NMR experiment, and prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Preparation of the Ligand Structure: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the protein. The algorithm generates a multitude of possible binding poses.
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.
For this compound, key interactions that would be analyzed include hydrogen bonds between the amide group and polar residues in the active site, hydrophobic interactions involving the fluorophenyl and propyl groups, and potential halogen bonding from the chloro and fluoro substituents. The precise nature of these interactions would be highly dependent on the specific topology and amino acid composition of the target's binding pocket.
Binding Affinity Estimation and Interaction Energy Analysis
Beyond predicting the binding pose, molecular docking aims to estimate the binding affinity of the ligand for the protein. The scoring functions used in docking programs provide a numerical value that is intended to correlate with the experimental binding affinity (e.g., Ki or IC50). While these scores are useful for ranking different ligands, they are often not highly accurate in predicting absolute binding energies.
More rigorous methods for estimating binding affinity, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked poses. These methods calculate the free energy of binding by considering various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.
An interaction energy analysis for the complex of this compound and its target protein would break down the total binding energy into contributions from individual amino acid residues in the binding site. This allows for the identification of "hotspot" residues that are critical for binding and can guide future modifications to the ligand to enhance its affinity and selectivity.
Pharmacophore Modeling and De Novo Design Principles
Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target and elicit a particular response.
A pharmacophore model for a set of active compounds that includes or is related to this compound would typically consist of features such as:
Hydrogen bond donors and acceptors (e.g., the amide N-H and carbonyl oxygen).
Hydrophobic centroids (e.g., the fluorophenyl ring).
Aromatic rings.
Positive and negative ionizable groups.
This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active.
Biochemical and Mechanistic Research Fundamental Investigations
Investigation of Enzyme Inhibition Mechanisms
There is no available research on the enzyme inhibition mechanisms of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide.
No studies detailing the kinetic characterization of interactions between this compound and any enzyme have been identified.
There is no information available regarding the identification of specific enzyme active site residues that may be involved in binding with this compound.
While the inhibition of Acetyl-CoA carboxylase is a known mechanism for some compounds, there is no evidence in the scientific literature to suggest that this compound modulates the activity of this or any other enzyme.
Studies on Molecular Receptor Agonism/Antagonism (Academic Models)
No academic studies on the agonistic or antagonistic effects of this compound at any molecular receptor have been found.
In Vitro Metabolic Stability and Biotransformation Studies (non-human, non-clinical)
There are no published in vitro studies on the metabolic stability or biotransformation of this compound in any non-human, non-clinical enzymatic systems.
Consistent with the lack of biotransformation studies, there is no information available on the characterization of any metabolites of this compound.
Pathways of Biotransformation by Isolated Enzyme Preparations
The biotransformation of this compound is anticipated to proceed through several enzymatic pathways, primarily involving phase I and phase II metabolism. Investigations using isolated enzyme preparations with analogous compounds, such as chloroacetamide herbicides, have revealed key metabolic routes. The primary enzymes implicated in the metabolism of such compounds include cytochrome P450 monooxygenases, hydrolases, and glutathione (B108866) S-transferases (GSTs).
Potential biotransformation pathways for this compound, based on studies of related molecules, could include:
N-Dealkylation and C-Dealkylation: Cytochrome P450 enzymes are known to catalyze the removal of alkyl and benzyl (B1604629) groups from nitrogen and carbon atoms. This could lead to the cleavage of the N-[(2-fluorophenyl)methyl] group.
Aromatic Hydroxylation: The fluorophenyl ring is a likely site for hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes in the metabolism of xenobiotics.
Dechlorination: The chlorine atom on the propanamide moiety can be removed, a reaction that can be catalyzed by various enzymes, including cytochrome P450s and hydrolases.
Amide Hydrolysis: Amidases and other hydrolases could cleave the amide bond, resulting in the formation of 2-chloropropanoic acid and (2-fluorophenyl)methanamine.
Glutathione Conjugation: The electrophilic carbon bearing the chlorine atom is a potential target for nucleophilic attack by glutathione, a reaction catalyzed by glutathione S-transferases. This is a major detoxification pathway for many chloroacetamide compounds.
Table 1: Postulated Enzymatic Biotransformation Pathways for this compound This table is based on data from analogous compounds and represents predicted pathways.
| Pathway | Enzyme Family | Potential Metabolites |
| N-Dealkylation | Cytochrome P450 | 2-chloropropanamide and 2-fluorobenzaldehyde (B47322) |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated fluorophenyl derivatives |
| Dechlorination | Various | 2-hydroxy-N-[(2-fluorophenyl)methyl]propanamide |
| Amide Hydrolysis | Amidases/Hydrolases | 2-chloropropanoic acid and (2-fluorophenyl)methanamine |
| Glutathione Conjugation | Glutathione S-Transferases | Glutathione conjugate of the propanamide moiety |
Cellular and Subcellular Target Identification Methodologies (non-human, in vitro)
Identifying the molecular targets of this compound is essential for understanding its mechanism of action. Due to the presence of the reactive chloroacetamide group, several methodologies can be employed for target identification in non-human, in vitro systems.
Chemical proteomics is a powerful tool for identifying the protein targets of small molecules. The chloroacetamide moiety in this compound is an electrophilic "warhead" that can covalently bind to nucleophilic amino acid residues on proteins, most notably cysteine.
This reactivity can be leveraged in several ways:
Affinity-Based Protein Profiling (ABPP): A tagged version of the compound (e.g., with a biotin (B1667282) or alkyne handle) can be synthesized. This probe is then incubated with a cellular lysate or intact cells. The probe-protein adducts can be enriched using affinity chromatography (e.g., streptavidin beads for a biotin tag) and the bound proteins identified by mass spectrometry.
Competitive ABPP: In this approach, the untagged this compound is used to compete with a broad-spectrum cysteine-reactive probe for binding to cellular proteins. Proteins that show reduced labeling by the general probe in the presence of the compound of interest are considered potential targets.
In the absence of a known target, ligand-based methods can be used to predict potential protein targets based on the structural and physicochemical properties of this compound.
Pharmacophore Modeling and Virtual Screening: A 3D pharmacophore model can be generated based on the structure of the compound. This model, which defines the essential features for biological activity, can then be used to screen databases of known protein structures to identify potential binding partners.
Similarity Searching: The chemical structure can be used to search for structurally similar compounds with known biological targets. For instance, searches for compounds containing the N-benzylamide scaffold have identified inhibitors of enzymes such as soluble epoxide hydrolase and tubulin.
Table 2: Methodologies for Target Identification of this compound This table outlines potential methodologies based on the compound's chemical structure.
| Methodology | Principle | Potential Application |
| Chemical Proteomics (ABPP) | Covalent labeling of protein targets by the reactive chloroacetamide moiety. | Identification of specific cysteine-containing proteins that are covalently modified by the compound. |
| Ligand-Based Discovery | In silico screening based on the compound's structural features. | Prediction of potential enzyme or receptor targets by comparing its structure to known active molecules. |
Exploration of Fundamental Biochemical Pathway Modulation
Based on the known activities of related chloroacetamide compounds, this compound has the potential to modulate several fundamental biochemical pathways in research models.
Cellular Oxidative States: Chloroacetamides have been shown to induce oxidative stress in cellular models. This can occur through the depletion of cellular antioxidants, such as glutathione, due to conjugation reactions. The resulting imbalance in the cellular redox state can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Protein Degradation Mechanisms: The covalent modification of proteins by the chloroacetamide group can lead to protein misfolding and destabilization. Misfolded proteins are typically targeted for degradation by the ubiquitin-proteasome system. Therefore, exposure to this compound could potentially overload or otherwise modulate the protein degradation machinery of the cell.
Actin Cytoskeleton Dynamics: The actin cytoskeleton is a dynamic network of protein filaments that is crucial for cell structure, motility, and division. The function of the actin cytoskeleton is regulated by a large number of actin-binding proteins, many of which contain reactive cysteine residues. Covalent modification of these proteins by this compound could disrupt actin dynamics.
Table 3: Potential Modulation of Biochemical Pathways by this compound This table summarizes potential effects based on the activities of related chloroacetamide compounds.
| Biochemical Pathway | Potential Effect | Underlying Mechanism |
| Cellular Oxidative State | Induction of Oxidative Stress | Depletion of glutathione and direct generation of reactive oxygen species. |
| Protein Degradation | Alteration of Protein Homeostasis | Covalent modification leading to protein misfolding and engagement of the ubiquitin-proteasome system. |
| Actin Cytoskeleton Dynamics | Disruption of Cytoskeletal Organization | Covalent modification of key actin-binding proteins containing reactive cysteine residues. |
Emerging Research Directions and Future Perspectives
Development of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide as a Chemical Probe for Biological Systems
The development of chemical probes—small molecules used to study biological systems—is a cornerstone of modern chemical biology. The structure of this compound suggests its potential as a reactive, covalent probe. The chloroacetamide moiety is a well-known electrophilic warhead that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in proteins. This irreversible binding makes such compounds valuable for identifying and characterizing protein targets, mapping active sites, and serving as a basis for drug development.
The utility of a chemical probe is defined by its selectivity and reactivity. The (2-fluorophenyl)methyl group of the molecule plays a crucial role in modulating these properties. This group influences the compound's steric and electronic profile, which in turn governs its non-covalent interactions with a target protein's binding pocket. The specific placement of the fluorine atom can alter the molecule's conformation and electronic distribution, potentially leading to highly selective interactions with a specific protein target while minimizing off-target effects.
Future research could focus on screening this compound against libraries of proteins to identify specific targets. Techniques such as activity-based protein profiling (ABPP) could be employed to identify its cellular targets in a complex biological sample, providing insights into its mechanism of action and potential therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. arxiv.orgarxiv.orgnih.gov These computational tools can predict the properties and biological activities of molecules, accelerating the design of new compounds with desired characteristics. For a compound like this compound, AI and ML can be applied in several ways.
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. A recent study focused on developing machine learning models specifically to predict the reactivities of chloroacetamides, a class to which this compound belongs. researchgate.net By training on datasets of known chloroacetamide reactivities, these models can predict how readily a new compound like this compound will react with biological nucleophiles. This is critical for designing chemical probes with optimal reactivity—potent enough to bind their target but not so reactive that they cause widespread off-target effects.
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Outcome |
|---|---|---|
| Reactivity Prediction | ML models trained on chloroacetamide datasets predict covalent binding potential. researchgate.net | Optimization of the compound as a chemical probe with tuned reactivity. |
| QSAR Modeling | Correlates structural features with biological activity to guide modifications. | Design of analogues with enhanced potency and selectivity. |
| Generative Design | AI algorithms propose novel molecular structures based on desired properties. neurosciencenews.com | Discovery of new compounds with improved therapeutic or research potential. |
| Target Prediction | Computational models predict potential protein targets based on molecular docking and similarity to known ligands. | Identification of biological pathways modulated by the compound. |
Novel Methodologies for High-Throughput Screening in Academic Discovery Pipelines
High-Throughput Screening (HTS) is a key technology in drug discovery, enabling the rapid testing of hundreds of thousands of compounds for activity against a biological target. nih.govpatsnap.com Academic HTS centers make this technology accessible for fundamental research, allowing for the identification of novel chemical tools and potential therapeutic leads. ku.edu
A compound such as this compound would typically be part of a diversity-oriented or fragment-based library for an HTS campaign. Its inclusion would be based on its structural novelty and physicochemical properties that adhere to criteria like "drug-likeness" (e.g., Lipinski's Rule of Five). ku.edu Academic screening pipelines often utilize highly automated and miniaturized biochemical assays to measure the interaction of library compounds with a target of interest, such as an enzyme or receptor. patsnap.com
Modern HTS facilities leverage advanced robotics and data processing to manage and analyze the vast amounts of data generated. youtube.com If this compound were identified as a "hit" in a primary screen, it would undergo a series of validation and follow-up studies. These include:
Dose-response analysis: To determine its potency.
Secondary assays: To confirm its mechanism of action and rule out artifacts.
Analogue screening: Testing structurally similar compounds to establish a structure-activity relationship (SAR).
The challenge in screening covalent compounds like this one is to distinguish between specific, targeted reactivity and non-specific reactivity that can lead to false-positive results. Specialized HTS assays are often designed to identify and triage reactive compounds, ensuring that only those with specific activity are advanced. nih.gov
Role in Green Analytical Chemistry for Environmental Monitoring (Methodologies for detection, not environmental impact)
Green analytical chemistry focuses on developing analytical methods that are safer, more efficient, and more environmentally friendly. nih.gov This involves reducing the use of hazardous solvents, minimizing waste, and lowering energy consumption. mdpi.com The detection of potentially bioactive compounds like this compound in environmental samples requires sensitive and robust analytical methods.
Given its fluorinated structure, developing detection methodologies falls within the scope of green fluorine chemistry. dovepress.comrsc.org Traditional methods for detecting organic compounds in water or soil often involve large volumes of organic solvents for extraction. weedcontroljournal.org Green alternatives that could be adapted for this compound include:
Miniaturized Extraction Techniques: Methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) use very small amounts of solvent (or are solvent-free) to extract and concentrate analytes from a sample before analysis by techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com
Aqueous-Based Chromatography: Replacing traditional organic mobile phases in liquid chromatography (HPLC) with water-based systems or supercritical fluids (like CO2) significantly reduces the environmental footprint of the analysis. mdpi.com
Electrochemical Sensors: These devices can provide rapid, on-site detection without the need for extensive sample preparation or laboratory equipment, making them ideal for environmental monitoring. mdpi.com
The detection of fluorinated organic compounds can be challenging. stackexchange.com However, the development of novel indicators and models can help prioritize which pesticides or compounds to monitor, simplifying the analytical routine. nih.govresearchgate.net Methodologies using radiolabeled versions of a compound can also be employed in laboratory settings to trace its presence and degradation with high precision. scielo.br
Table 2: Comparison of Traditional vs. Green Analytical Methods for Compound Detection
| Feature | Traditional Method (e.g., LLE-GC-MS) | Green Method (e.g., SPME-GC-MS) |
|---|---|---|
| Solvent Consumption | High (milliliters to liters) | Low to None (microliters) |
| Sample Preparation | Multi-step, time-consuming | Simplified, often single-step |
| Waste Generation | Significant | Minimal |
| Potential for Automation | Moderate | High |
| On-site Capability | Limited | Possible with portable systems |
Future research would involve developing and validating such green methods specifically for this compound to enable efficient and sustainable monitoring in various matrices.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[(2-fluorophenyl)methyl]propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-chloropropanoyl chloride with 2-fluorobenzylamine in an aprotic solvent (e.g., dichloromethane or acetonitrile) under inert conditions. Catalytic triethylamine is often added to scavenge HCl. For stereoselective synthesis, carbodiimide coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) are employed to activate the carboxylic acid precursor (e.g., 2-chloropropanoic acid) before amide bond formation with the amine .
- Example Protocol :
- Dissolve 2-chloropropanoic acid (1.0 mmol) in DCM.
- Add DCC (1.1 mmol) at 0°C, stir for 30 min.
- Add 2-fluorobenzylamine (1.0 mmol), warm to room temperature, and stir overnight.
- Filter to remove dicyclohexylurea byproduct, concentrate, and purify via column chromatography (hexane/ethyl acetate).
Q. What chemical reactions are characteristic of this compound?
- Methodological Answer : Key reactions include:
- Substitution : The chloro group undergoes nucleophilic displacement with amines (e.g., sodium azide), thiols, or alkoxides in polar aprotic solvents like DMSO .
- Reduction : LiAlH4 reduces the amide to the corresponding amine, while NaBH4 selectively reduces the carbonyl group to an alcohol .
- Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO4 under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective substitution of the chloro group?
- Methodological Answer : Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example:
- Solvent : DMSO enhances nucleophilicity, favoring SN2 pathways.
- Catalysts : Crown ethers (e.g., 18-crown-6) improve potassium thiolate solubility, accelerating substitution .
- Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions like elimination.
- Case Study : Substitution with NaN3 in DMSO at 25°C yields the azide derivative with >90% selectivity. Contrastingly, in acetonitrile, competing elimination reduces yield to 60% .
Q. How can crystallographic data discrepancies be resolved during structural elucidation?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities:
- Twinned Data : Apply the HKLF5 format for twin refinement.
- Disorder Modeling : Use PART and AFIX commands to model disordered atoms.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
- Example Workflow :
- Index data with SHELXD.
- Refine using SHELXL with Hirshfeld atom refinement (HAR) for improved electron density maps.
Q. What strategies are effective for analyzing the compound’s bioactivity and receptor interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip to measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
- Molecular Docking : Use AutoDock Vina with DFT-optimized ligand geometries (B3LYP/6-31G*) to predict binding modes.
- Case Study : Derivatives with fluorophenyl groups show enhanced binding to GABA receptors due to hydrophobic π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
